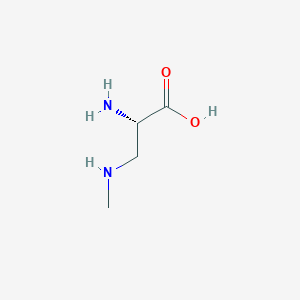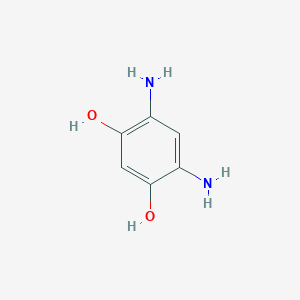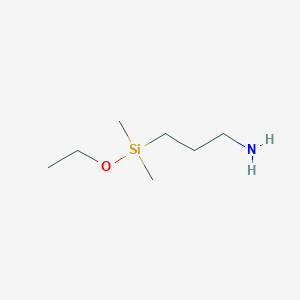
1-Propanamine, 3-(ethoxydimethylsilyl)-
Vue d'ensemble
Description
“1-Propanamine, 3-(ethoxydimethylsilyl)-” is also known as “3-(Ethoxydimethylsilyl)propylamine”. It is mainly used as a silane-coupling agent for the surface modification of glass substrates, polymers, and nanoparticles via amino silanization . It is a colorless, volatile liquid that is soluble in organic solvents, such as ether and chloroform .
Molecular Structure Analysis
The molecular formula of “1-Propanamine, 3-(ethoxydimethylsilyl)-” is C7H19NOSi, and its molecular weight is 161.32 . The structure includes an ethoxydimethylsilyl group attached to the third carbon of a propanamine backbone .Physical And Chemical Properties Analysis
“1-Propanamine, 3-(ethoxydimethylsilyl)-” has a boiling point of 60 °C at 8 mmHg and a density of 0.857 g/mL at 25 °C . It also has a refractive index (n20/D) of 1.429 .Applications De Recherche Scientifique
Surface Modification of Glass Substrates
The compound can be used as a silane-coupling agent for the surface modification of glass substrates . This process, known as amino silanization, can improve the adhesion between the glass and other materials, which is particularly useful in the production of glass-reinforced composites.
Surface Modification of Polymers
Similar to its use with glass substrates, “3-(Ethoxydimethylsilyl)propan-1-amine” can also be used to modify the surface of polymers . This can enhance the properties of the polymer, such as its mechanical strength, thermal stability, and chemical resistance.
Surface Modification of Nanoparticles
This compound can also be used to modify the surface of nanoparticles . This can improve the dispersion of nanoparticles in a matrix, which is crucial in the production of nanocomposites.
Catalyst in the Synthesis of Natural Products
In scientific research, “3-(Ethoxydimethylsilyl)propan-1-amine” finds widespread use as a reagent in organic synthesis, acting as a catalyst in the synthesis of natural products .
Study of Protein Structure and Function
This compound aids in the study of protein structure and function . It can interact with proteins and induce structural and functional changes, which can be studied to understand the properties of the proteins.
Synthesis of Pharmaceuticals
“3-(Ethoxydimethylsilyl)propan-1-amine” plays a pivotal role in the synthesis of pharmaceuticals, including antimalarials and anti-cancer drugs .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[ethoxy(dimethyl)silyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-4-9-10(2,3)7-5-6-8/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLISOBUNKGBQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066361 | |
| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanamine, 3-(ethoxydimethylsilyl)- | |
CAS RN |
18306-79-1 | |
| Record name | (3-Aminopropyl)dimethylethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


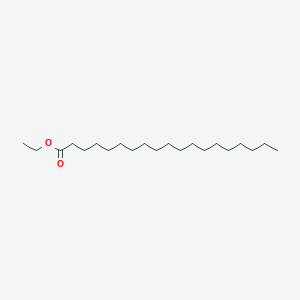





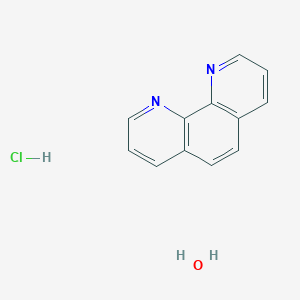
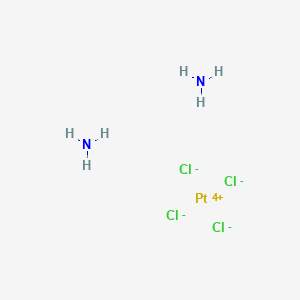
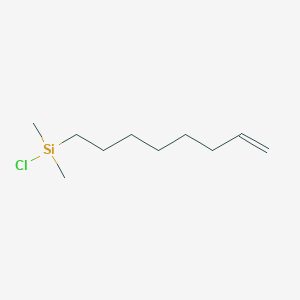
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
